

Introduction to Geometric Isomerism in 8-Dodecenyl Acetate

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Compound of Interest		
Compound Name:	8-Dodecenyl acetate, (8E)-	
Cat. No.:	B110282	Get Quote

Geometric isomerism, also known as cis-trans or (E/Z) isomerism, arises from the restricted rotation around a carbon-carbon double bond. In the case of 8-dodecenyl acetate, the double bond at the 8th carbon position of the twelve-carbon chain results in two distinct geometric isomers: (8E)-8-dodecenyl acetate and (8Z)-8-dodecenyl acetate. The "(E)" designation (from the German entgegen, meaning opposite) indicates that the higher-priority substituents on each carbon of the double bond are on opposite sides. The "(Z)" designation (zusammen, meaning together) indicates they are on the same side.

These isomers, while possessing the same molecular formula and connectivity, exhibit different spatial arrangements, leading to distinct physical, chemical, and biological properties. This distinction is particularly critical in the field of chemical ecology, as these compounds are primary components of the sex pheromones of numerous lepidopteran species, including the Oriental fruit moth (Grapholita molesta) and the plum fruit moth (Cydia funebrana).[1][2] The specific ratio of the E and Z isomers is often crucial for eliciting a behavioral response in insects, making the stereoselective synthesis and analysis of these compounds a key focus for researchers in pest management and drug development.[3][4][5]

Physicochemical Properties

The subtle differences in molecular shape between the (8E)- and (8Z)- isomers lead to variations in their physical properties. These properties are summarized below for direct comparison.



Property	(8E)-8-Dodecenyl Acetate	(8Z)-8-Dodecenyl Acetate
Molecular Formula	C14H26O2[6][7]	C14H26O2[8][9]
Molecular Weight	226.35 g/mol [6][9]	226.35 g/mol [9]
CAS Number	38363-29-0[6][10][11]	28079-04-1[8][12]
Boiling Point	Not specified	102-103 °C at 2 Torr[13]
Density	Not specified	0.881 g/cm ³ [13]
Kovats Retention Index (Standard Non-polar column)	1564 - 1593.7[6]	1592.9 - 1605[8][9]

Spectroscopic Differentiation

While mass spectrometry of the (8E)- and (8Z)- isomers yields nearly identical fragmentation patterns, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for their differentiation. The spatial orientation of the hydrogen and carbon atoms relative to the double bond results in distinct chemical shifts.

Spectroscopic Data	(8E)-8-Dodecenyl Acetate	(8Z)-8-Dodecenyl Acetate
¹ H-NMR (Olefinic Protons)	Multiplet around δ =5.3-5.4 ppm	Multiplet around δ =5.35 ppm[1]
¹³ C-NMR (Allylic Carbons: C7 & C10)	Chemical shifts are distinct from the Z-isomer due to stereochemistry.	The chemical shifts of the allylic carbons (C7 and C10) are indicative of the Z configuration.[1]
Mass Spectrometry (Key Fragments)	m/z 166 (M ⁺ - CH ₃ COOH), m/z 61 (CH ₃ COOH ₂ ⁺), m/z 43 (CH ₃ CO ⁺)[1]	m/z 166 (M ⁺ - CH ₃ COOH), m/z 61 (CH ₃ COOH ₂ ⁺), m/z 43 (CH ₃ CO ⁺)[1]
IR Spectroscopy	Expected C-H bend for trans C=C around 965-975 cm ⁻¹	Expected C-H bend for cis C=C around 675-730 cm ⁻¹

Experimental Protocols: Stereoselective Synthesis



The synthesis of specific geometric isomers of 8-dodecenyl acetate typically relies on the stereoselective reduction of a common precursor, 8-dodecyn-1-ol or its protected derivatives.

Protocol 1: Synthesis of (8Z)-8-Dodecenyl Acetate via Catalytic Hydrogenation

This method involves the partial hydrogenation of an alkyne using a catalyst that favors the formation of the cis (Z) double bond.

- Preparation of Precursor (8-dodecyn-1-ol): Synthesize the alkyne precursor through methods such as the alkylation of a smaller terminal alkyne with a suitable haloalkane.
- Stereoselective Reduction:
 - Dissolve 1-tert-butoxy-dodec-8-yne in a suitable solvent like ethanol.
 - Add a Ni-P2 catalyst, prepared from nickel acetate and sodium borohydride.
 - Hydrogenate the mixture under a hydrogen atmosphere at room temperature and atmospheric pressure until the theoretical amount of hydrogen is absorbed. The catalyst directs the syn-addition of hydrogen across the triple bond, yielding the Z-alkene.
- Deprotection and Acetylation:
 - Remove the tert-butoxy protecting group under acidic conditions to yield (Z)-8-dodecen-1ol.
 - Acetylate the alcohol using acetyl chloride or acetic anhydride in the presence of a base like pyridine to form the final product, (Z)-8-dodecenyl acetate.[14]
- Purification: Purify the final product using column chromatography on silica gel to achieve high isomeric purity (e.g., >85%).[1]

Protocol 2: Synthesis of (8E)-8-Dodecenyl Acetate via Dissolving Metal Reduction



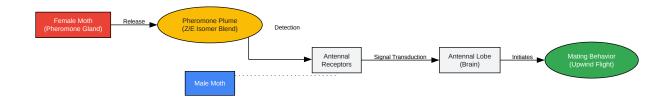
This method employs a dissolving metal reduction, which preferentially yields the more thermodynamically stable trans (E) double bond.

- Preparation of Precursor (8-dodecyn-1-ol): Utilize the same alkyne precursor as in Protocol
 1.
- Stereoselective Reduction:
 - Dissolve 1-tert-butoxy-dodec-8-yne in a mixture of anhydrous tetrahydrofuran (THF) and liquid ammonia at low temperature (e.g., -78 °C).
 - Add small pieces of sodium or lithium metal to the solution. The solvated electrons will reduce the alkyne via an anti-addition mechanism, resulting in the E-alkene.
- · Deprotection and Acetylation:
 - Follow the same deprotection and acetylation steps as described in Protocol 1 to obtain
 (E)-8-dodecenyl acetate.
- Purification: Purify the product via column chromatography to achieve high isomeric purity (e.g., >90%).[1]

Biological Significance and Signaling Pathway

(8E)- and (8Z)-8-dodecenyl acetate are key components of the sex pheromone blends of many moth species. The female moth releases a specific ratio of these isomers into the air to attract males for mating. The male moth's antennae contain specialized olfactory receptor neurons that can detect these pheromone components at extremely low concentrations. The precise blend of isomers is critical; a deviation from the natural ratio can significantly reduce or eliminate the attractive effect.[3] For instance, the Oriental fruit moth (Grapholita molesta) uses a blend where (Z)-8-dodecenyl acetate is the major component, mixed with a smaller amount of the (E)-isomer and (Z)-8-dodecen-1-ol.[3]





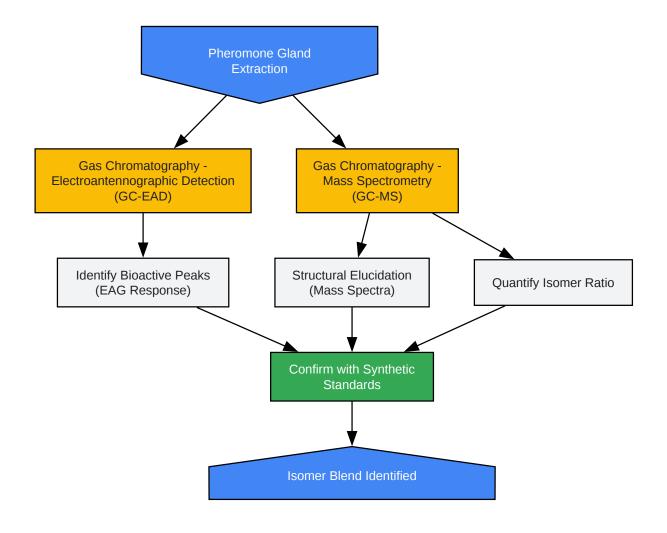
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Caption: Pheromone-mediated mate location in moths.

Analytical and Identification Workflow

The identification and quantification of geometric isomers from a natural source, such as an insect pheromone gland, requires a multi-step analytical approach. Gas chromatography coupled with electroantennographic detection (GC-EAD) is used to identify biologically active components, while gas chromatography-mass spectrometry (GC-MS) provides structural information and quantification.





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Caption: Workflow for pheromone isomer identification.

Conclusion

The geometric isomerism of (8E)- and (8Z)-8-dodecenyl acetate is a clear illustration of how subtle changes in molecular geometry can lead to profound differences in biological function. The ability to distinguish, synthesize, and quantify these isomers is essential for research in chemical ecology, the development of environmentally benign pest management strategies like mating disruption, and for professionals in drug development exploring semiochemical-based approaches. The precise control of stereochemistry remains a critical aspect of modern organic synthesis and analytical chemistry.



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